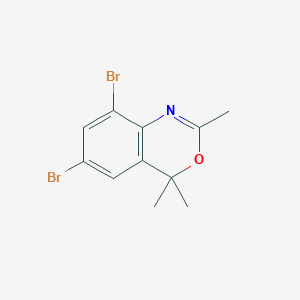
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, and methyl groups at the 2, 4, and 4 positions on the benzoxazine ring. The molecular formula of this compound is C11H11Br2NO, and it has a molecular weight of 333.02 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine typically involves the bromination of 2,4,4-trimethyl-4H-3,1-benzoxazine. This reaction is carried out using bromine in acetic acid at room temperature. The reaction yields the desired product in good yields, typically around 65-70% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms at the 6 and 8 positions make the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine positions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for the bromination of benzoxazines.
Nucleophiles: Common nucleophiles used in substitution reactions include NH and SH nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, depending on the nature of the nucleophile and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6,8-dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine involves its interaction with molecular targets and pathways in biological systems. The exact mechanism is not fully understood, but it is believed to involve the modulation of specific receptors and enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethyl-4H-3,1-benzoxazine: The parent compound without bromine substitutions.
6,8-Dibromo-4H-3,1-benzoxazine: A similar compound with bromine substitutions but without the methyl groups.
Uniqueness
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine is unique due to the presence of both bromine and methyl groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
88092-72-2 |
|---|---|
Molekularformel |
C11H11Br2NO |
Molekulargewicht |
333.02 g/mol |
IUPAC-Name |
6,8-dibromo-2,4,4-trimethyl-3,1-benzoxazine |
InChI |
InChI=1S/C11H11Br2NO/c1-6-14-10-8(11(2,3)15-6)4-7(12)5-9(10)13/h4-5H,1-3H3 |
InChI-Schlüssel |
WRWGOZIZCYGCMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


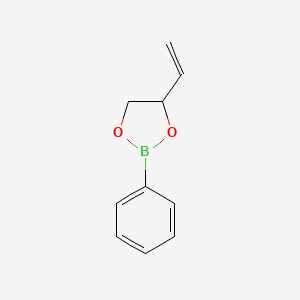

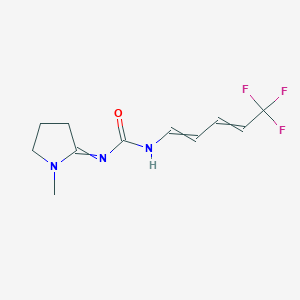
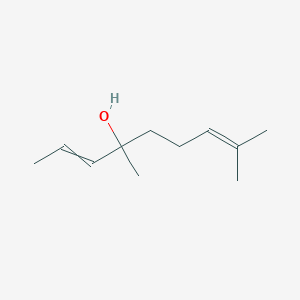
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

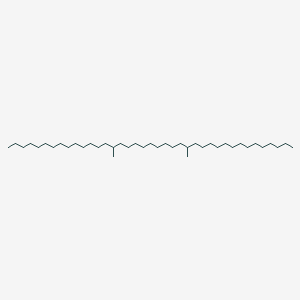



![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
